molecular formula C8H13N3O2S B3046496 3,4-diamino-N-ethylbenzene-1-sulfonamide CAS No. 125106-43-6

3,4-diamino-N-ethylbenzene-1-sulfonamide

Cat. No.: B3046496
CAS No.: 125106-43-6
M. Wt: 215.28
InChI Key: FPQOOTHSPNRKOU-UHFFFAOYSA-N
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Description

3,4-Diamino-N-ethylbenzene-1-sulfonamide (CAS 125106-43-6) is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 . It belongs to the benzenesulfonamide class, a group of compounds with a well-documented history of diverse pharmacological activities due to their ability to hinder the synthesis of essential metabolites in cells . Sulfonamides are recognized for their role as competitive inhibitors of bacterial enzymes like dihydropteroate synthase (DHPS), which is crucial for folate synthesis, thereby impeding bacterial growth . Beyond their classic antibacterial applications, research into novel benzene sulfonamide derivatives has expanded into areas such as anti-proliferative activity against tumor cell lines, showcasing their potential in cancer research . The specific diamino substitution pattern on the benzene ring of this reagent provides a versatile synthetic handle for researchers to develop new heterocyclic compounds or explore structure-activity relationships in medicinal chemistry programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diamino-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQOOTHSPNRKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288537
Record name 3,4-Diamino-N-ethylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125106-43-6
Record name 3,4-Diamino-N-ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125106-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diamino-N-ethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 3,4 Diamino N Ethylbenzene 1 Sulfonamide

Reactivity of the Aromatic Diamine Moiety

The vicinal primary amine groups on the benzene (B151609) ring are nucleophilic and are the primary sites for reactions such as condensation, cyclization, and selective functionalization.

The reaction of primary amines with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases) is a fundamental transformation in organic chemistry. dergipark.org.tr In the case of 3,4-diamino-N-ethylbenzene-1-sulfonamide, the two adjacent amine groups can react with two equivalents of a carbonyl compound to form a di-imine derivative. This condensation typically proceeds via a carbinolamine intermediate which then dehydrates to form the stable C=N double bond. dergipark.org.tr

For example, the condensation of a similar compound, 3,4-diaminobenzophenone, with 4-(diethylamino)-2-hydroxybenzaldehyde results in the formation of a tetradentate Schiff base ligand. researchgate.net This highlights the ability of ortho-diamines to react with aldehydes to form complex structures. The synthesis of sulfonamide Schiff base derivatives is often achieved by the condensation of a sulfonamide containing at least one primary amine group with an aldehyde, leading to biologically active compounds. nih.gov These reactions are often catalyzed by acid. nih.gov

Table 1: Examples of Carbonyl Reactants for Schiff Base Formation

Carbonyl CompoundExpected Product Type
BenzaldehydeBis(benzylidene)amino derivative
SalicylaldehydeBis((2-hydroxybenzylidene)amino) derivative
AcetoneBis(isopropylidene)amino derivative
Glyoxal (B1671930)Fused heterocyclic system (dihydropyrazine)

This table presents theoretical examples based on established reactivity patterns of aromatic diamines.

The 1,2-arrangement of the amino groups in this compound makes it an ideal precursor for the synthesis of fused five- and six-membered heterocyclic rings. These cyclization reactions are pivotal in medicinal chemistry and materials science for constructing core scaffolds.

A common reaction is the formation of benzimidazoles through condensation with carboxylic acids or their derivatives. For instance, reacting the diamine with formic acid would yield a derivative of 1H-benzimidazole. researchgate.net Similarly, reaction with aldehydes followed by an oxidative cyclization, or with dicarbonyl compounds like glyoxal or benzil, can lead to the formation of quinoxaline (B1680401) derivatives. researchgate.net The synthesis of various N-heterocyclic compounds can be achieved through catalytic, multi-component reactions starting from a diamine. nih.gov

Table 2: Reagents for Heterocyclic Ring Synthesis from o-Diamines

ReagentResulting Heterocyclic Core
Carboxylic Acids (e.g., Acetic Acid)2-Alkyl-1H-benzimidazole
Aldehydes (e.g., Benzaldehyde)2-Aryl-1H-benzimidazole (via oxidation)
1,2-Diketones (e.g., Benzil)2,3-Diarylquinoxaline
Phosgene or equivalents1,3-Dihydro-2H-benzimidazol-2-one
Carbon Disulfide1,3-Dihydro-2H-benzimidazole-2-thione

This table illustrates common cyclization reactions for ortho-phenylenediamines.

Achieving selective functionalization of one primary amine group in the presence of the other is a synthetic challenge, often relying on subtle differences in steric accessibility or electronic properties, or through the use of protecting groups. elsevierpure.com One approach involves reacting the diamine with one equivalent of a reagent under carefully controlled conditions. For example, mono-acylation or mono-sulfonylation could potentially be achieved, leaving the second amine available for subsequent transformations.

The introduction of an electron-withdrawing group, such as an acyl group, on one amine would decrease the nucleophilicity of the second amine, potentially allowing for selective reactions. This strategy is crucial for creating unsymmetrical derivatives. The synthesis and derivatization of diaminobenzene compounds with various amine protecting groups like amides, carbamates, and sulfonamides have been explored to fine-tune molecular properties. elsevierpure.com

Transformations Involving the N-Ethylsulfonamide Group

The N-ethylsulfonamide moiety offers additional sites for derivatization, distinct from the aromatic diamine.

The sulfonamide nitrogen possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for N-alkylation or N-arylation reactions. For example, deprotonation with a suitable base like sodium hydride followed by treatment with an alkyl halide (e.g., methyl iodide) would yield a tertiary sulfonamide. Catalytic methods, such as manganese-catalyzed N-alkylation using alcohols, represent an efficient way to functionalize sulfonamides. organic-chemistry.org

Furthermore, cross-coupling reactions can be employed for N-arylation. For instance, a copper-catalyzed Chan-Lam coupling with a boronic acid could introduce an aryl group onto the sulfonamide nitrogen. organic-chemistry.org These reactions significantly expand the structural diversity of derivatives that can be accessed from the parent molecule.

The ethyl group attached to the sulfonamide nitrogen is generally less reactive than the other functional groups in the molecule. However, it can undergo transformations under specific conditions. Free-radical halogenation, for instance, could introduce a halogen atom onto the ethyl chain, preferably at the carbon atom alpha to the nitrogen, which could then serve as a handle for further nucleophilic substitution reactions. It is important to note that such conditions might also affect other parts of the molecule, necessitating careful selection of reagents and potential use of protecting groups for the aromatic amines. Derivatization of ethyl chains is a common strategy, though often in the context of them being part of a leaving group like in ethyl methanesulfonate. nih.govmdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in this compound is profoundly influenced by the three substituents attached to it: two amino (-NH₂) groups and an N-ethylsulfonamide (-SO₂NHEt) group. These groups exert competing electronic effects that dictate the molecule's susceptibility to aromatic substitution reactions and the orientation of incoming substituents.

Aromatic rings generally undergo substitution reactions where an atom on the ring, typically hydrogen, is replaced by an electrophile. mdpi.com This process, known as electrophilic aromatic substitution (SEAr), is the most common reaction pathway for benzene and its derivatives. mdpi.com Conversely, nucleophilic aromatic substitution (SNAr) is less common and typically requires an electron-deficient aromatic ring, often facilitated by the presence of strong electron-withdrawing groups and a good leaving group. nih.gov

The benzene ring of this compound is considered highly electron-rich due to the powerful electron-donating nature of the two amino groups. This high electron density makes the molecule exceptionally reactive towards electrophiles but generally unreactive towards nucleophiles under standard conditions.

Regioselectivity Studies of Substitution Patterns

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the cumulative directing effects of the existing substituents. The benzene ring has three available positions for substitution: C-2, C-5, and C-6. The directing influence of each substituent towards these positions is a critical factor in predicting the outcome of a reaction. numberanalytics.com

The two amino groups at C-3 and C-4 are strong activating groups that direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org The N-ethylsulfonamide group at C-1 is a deactivating group and directs incoming electrophiles to the meta position. libretexts.org

The combined effect of these groups leads to a strong activation of specific sites on the ring. The positions at C-2 and C-6 are the most likely sites for electrophilic attack. The C-2 position is ortho to the C-3 amino group and meta to the C-4 amino group and the C-1 sulfonamide group. The C-6 position is ortho to the C-1 sulfonamide group and the C-4 amino group, and meta to the C-3 amino group. However, the synergistic activation from the two powerful amino groups is expected to overcome the deactivating effect of the sulfonamide, making positions 2, 5, and 6 all potential targets for electrophiles. The precise substitution pattern would likely be a mixture of isomers, influenced by steric hindrance and the specific electrophile used. youtube.com

Position on RingInfluence from C1 (-SO₂NHEt)Influence from C3 (-NH₂)Influence from C4 (-NH₂)Overall Predicted Reactivity
C-2Meta (Deactivating)Ortho (Strongly Activating)Meta (Activating)Highly Favorable
C-5Meta (Deactivating)Meta (Activating)Ortho (Strongly Activating)Highly Favorable
C-6Ortho (Deactivating)Para (Strongly Activating)Ortho (Strongly Activating)Most Favorable

Influence of Existing Substituents on Aromatic Reactivity

Amino Groups (-NH₂): Located at the C-3 and C-4 positions, these are powerful activating groups. They donate electron density to the benzene ring through a strong positive resonance effect (+R effect). This significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself. nih.gov All activators are generally ortho-, para-directors. libretexts.org

N-ethylsulfonamide Group (-SO₂NHEt): Positioned at C-1, this group is strongly deactivating. The sulfur atom is in a high oxidation state and is bonded to two oxygen atoms and a nitrogen atom, all of which are highly electronegative. This results in a strong electron-withdrawing inductive effect (-I effect) and a resonance effect (-R effect), which pull electron density away from the ring. libretexts.org Deactivating groups without adjacent lone pairs typically act as meta-directors. libretexts.org

In the case of this compound, the combined +R effects of the two amino groups far outweigh the -I and -R effects of the sulfonamide group. The net result is a highly activated aromatic ring that is primed for facile electrophilic substitution. The deactivating nature of the sulfonamide group primarily serves to modulate the regioselectivity rather than inhibit the reaction altogether.

Synthesis of Complex Chemical Architectures Incorporating the this compound Scaffold

The unique arrangement of functional groups in this compound, particularly the vicinal diamine moiety, makes it a valuable building block for the synthesis of more complex chemical structures. This scaffold can be readily incorporated into a wide range of molecular architectures, from fused heterocyclic systems to large macrocycles and functional polymers.

Heterocyclic Fused Systems (e.g., Thiophenes, Pyrazoles, Pyridines, Piperidines, Pyrrolidines)

The ortho-phenylenediamine unit (the two adjacent amino groups on the benzene ring) is a classic precursor for the synthesis of various fused heterocyclic rings. The two amino groups can act as nucleophiles in condensation reactions with bifunctional electrophiles to form stable five- or six-membered rings fused to the original benzene ring.

This approach allows for the construction of a variety of heterocyclic systems, each depending on the nature of the reacting partner. For instance, reaction with α-dicarbonyl compounds yields quinoxalines, while condensation with carboxylic acids or their derivatives leads to the formation of benzimidazoles. Treatment with nitrous acid can produce benzotriazoles. While direct one-step fusions to form heterocycles like thiophenes or pyrazoles are less common from this starting material, the diamine functionality provides a versatile handle for multi-step synthetic sequences to build such structures.

ReactantResulting Fused HeterocycleGeneral Reaction Type
α-Diketones (e.g., glyoxal, 2,3-butanedione)QuinoxalineCondensation
Carboxylic Acids (or derivatives like esters, anhydrides)Benzimidazole (B57391)Condensation
Carbon DisulfideBenzimidazole-2-thioneCyclization
Phosgene or its equivalentsBenzimidazol-2-oneCyclization
Nitrous Acid (NaNO₂/HCl)BenzotriazoleDiazotization/Cyclization

Macrocyclic and Supramolecular Assembly Applications

Macrocycles are large ring structures that have garnered significant interest for their ability to act as hosts in host-guest chemistry, as ionophores, and in drug discovery. mdpi.comcore.ac.uk The diamine functionality of this compound allows it to serve as a key component in the synthesis of macrocycles.

Through reactions with difunctional linker molecules, such as diacyl chlorides, dialdehydes, or diisocyanates, the sulfonamide unit can be incorporated into large cyclic structures. For example, a reaction with a long-chain diacyl chloride under high-dilution conditions to favor intramolecular cyclization over polymerization would yield a macrocyclic diamide. The specific geometry of the this compound unit would impart a degree of rigidity and a defined orientation to the resulting macrocycle, influencing the shape and size of the internal cavity. This makes such derivatives potential candidates for use in supramolecular assemblies and the development of synthetic receptors.

Polymer-Bound Sulfonamide Derivatives

The reactivity of the amino groups also permits the integration of the this compound moiety into polymeric structures. This can be achieved in two primary ways: incorporation into the polymer backbone or as a pendant group attached to the main chain.

Incorporation into the Polymer Backbone: The molecule can act as a diamine monomer in polycondensation reactions. For instance, reacting it with a diacyl chloride would produce a polyamide, while reaction with a dianhydride would yield a polyimide. researchgate.net The resulting polymer would have the N-ethylbenzenesulfonamide unit as a recurring feature along its main chain, potentially imparting specific properties such as thermal stability, solubility, or chelating ability to the material.

Attachment as a Pendant Group: The amino groups can be used to graft the molecule onto an existing polymer chain that has been functionalized with electrophilic sites. For example, a polymer containing chloromethylstyrene units could react with one of the amino groups to form a stable covalent bond, tethering the sulfonamide derivative to the polymer support. Such polymer-supported sulfonamides could find applications in catalysis, as scavenging resins in organic synthesis, or for the controlled release of molecules.

Advanced Spectroscopic and Analytical Characterization of 3,4 Diamino N Ethylbenzene 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and neighboring relationships of hydrogen atoms within a molecule. For 3,4-diamino-N-ethylbenzene-1-sulfonamide, the ¹H NMR spectrum can be divided into several distinct regions corresponding to the aromatic, amine, and ethyl group protons.

The ethyl group (-NH-CH₂-CH₃) gives rise to two characteristic signals. The methyl (CH₃) protons are expected to appear as a triplet in the upfield region, typically around 1.1-1.3 ppm, due to spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet around 3.0-3.2 ppm, coupled to both the methyl protons and the sulfonamide N-H proton.

The aromatic region would display more complex patterns due to the substitution on the benzene (B151609) ring. The three aromatic protons would likely appear in the range of 6.5-7.5 ppm. Their exact chemical shifts and splitting patterns (e.g., doublet, doublet of doublets) depend on their position relative to the electron-donating amino groups and the electron-withdrawing sulfonamide group.

The protons of the two primary amino (-NH₂) groups and the secondary sulfonamide (-SO₂NH-) group are exchangeable and their signals can be broad. They are typically observed over a wide range (e.g., 4.0-6.0 ppm for -NH₂ and potentially higher for -SO₂NH-), and their chemical shifts can be highly dependent on solvent, concentration, and temperature. In some cases, these peaks may not be observed if deuterium (B1214612) exchange with the solvent (like D₂O) occurs. For instance, in a related sulfonamide derivative, the sulfonamide proton signal was observed as a singlet at 11.03 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Notes
Ethyl CH₃1.1 – 1.3Triplet (t)~7 HzCoupled to the adjacent CH₂ group.
Ethyl CH₂3.0 – 3.2Quartet (q)~7 HzCoupled to the adjacent CH₃ group.
Aromatic H6.5 – 7.5Multiplet (m)N/AComplex splitting due to relative positions.
Amino NH₂4.0 – 6.0Broad Singlet (br s)N/ASignal may be broad and its position is variable.
Sulfonamide NH7.0 – 8.5Singlet (s) or Triplet (t)N/APosition is variable; may couple to CH₂ protons.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, revealing the molecule's symmetry and the chemical environment of each carbon.

The ethyl group carbons are expected in the upfield region of the spectrum. The terminal methyl (CH₃) carbon would likely resonate around 14-16 ppm, while the methylene (CH₂) carbon, being attached to the electronegative nitrogen atom, would appear further downfield, around 35-45 ppm.

The six aromatic carbons would produce signals in the characteristic aromatic region of 110-150 ppm. oregonstate.eduwisc.edu The carbons directly attached to the nitrogen atoms (C3 and C4) would be shielded and appear at the higher field end of this range, while the carbon attached to the electron-withdrawing sulfonamide group (C1) would be the most deshielded and appear at the lower field end. The remaining aromatic carbons (C2, C5, C6) would have intermediate chemical shifts. The specific shifts are influenced by the combined electronic effects of all substituents. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon GroupPredicted Chemical Shift (δ, ppm)Notes
Ethyl CH₃14 – 16Aliphatic carbon, shielded.
Ethyl CH₂35 – 45Aliphatic carbon, deshielded by adjacent nitrogen.
Aromatic C-NH₂110 – 125Shielded by the electron-donating amino group.
Aromatic C-H115 – 130Standard aromatic region.
Aromatic C-SO₂140 – 150Deshielded by the electron-withdrawing sulfonamide group.

Heteronuclear NMR techniques provide direct information about atoms other than protons and carbon.

¹⁵N NMR Spectroscopy: With three nitrogen atoms in different chemical environments (two primary aromatic amines and one secondary sulfonamide), ¹⁵N NMR can be a powerful tool for characterization. The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment. nist.gov The nitrogen atoms of the primary aromatic amine groups are expected to resonate in the range of 20 to 60 ppm (relative to liquid NH₃). science-and-fun.deresearchgate.net The sulfonamide nitrogen, being directly bonded to a strongly electron-withdrawing sulfonyl group, would be significantly deshielded and appear further downfield, potentially in the range of 60 to 130 ppm. science-and-fun.denih.gov These distinct chemical shifts allow for the unambiguous assignment of each nitrogen atom within the structure.

¹⁹F NMR for Fluorinated Analogues: For derivatives of this compound where fluorine atoms are introduced, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals over a wide chemical shift range. The position of a ¹⁹F signal is exquisitely sensitive to its electronic environment, making it an excellent probe for structural changes. For example, if a fluorine atom were substituted onto the benzene ring, its chemical shift and coupling constants to nearby protons (¹H-¹⁹F coupling) would precisely define its location.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying functional groups, as each group has characteristic vibrational frequencies.

The FTIR spectrum of this compound would be rich with characteristic absorption bands identifying its key functional groups.

N-H Stretching: The two primary aromatic amine (-NH₂) groups would give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. wpmucdn.comrockymountainlabs.comspectroscopyonline.com The secondary sulfonamide (-SO₂NH-) group would exhibit a single, typically sharp N-H stretching band in a similar region, around 3250-3350 cm⁻¹. rsc.orgnih.gov

S=O Stretching: The sulfonamide group is characterized by two very strong and prominent absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. The asymmetric stretch (νₐₛ SO₂) typically appears in the 1310-1350 cm⁻¹ range, while the symmetric stretch (νₛ SO₂) is found between 1140-1180 cm⁻¹. rsc.orgjst.go.jp

Aromatic Vibrations: The benzene ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations as a series of peaks in the 1450-1600 cm⁻¹ region.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond (S-N) is expected to appear in the 900-940 cm⁻¹ region. nih.govresearchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3300 – 3500Medium-Strong
Sulfonamide (-SO₂NH-)N-H Stretch3250 – 3350Medium
Aromatic C-HC-H Stretch> 3000Medium-Weak
Aliphatic C-H (Ethyl)C-H Stretch2850 – 2960Medium
Aromatic C=CC=C Stretch1450 – 1600Medium-Strong
Sulfonamide (-SO₂)Asymmetric S=O Stretch1310 – 1350Strong
Sulfonamide (-SO₂)Symmetric S=O Stretch1140 – 1180Strong
Sulfonamide (-S-N-)S-N Stretch900 – 940Medium

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. The Raman spectrum of this compound would also show characteristic bands for the various functional groups. Notably, the symmetric vibrations of non-polar bonds, such as the aromatic ring breathing mode (around 1000 cm⁻¹), often produce strong Raman signals. ias.ac.in The symmetric SO₂ stretch is also typically strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like sulfonamides. In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in the positive ion mode. This allows for the accurate determination of the molecular weight.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule of a sulfonamide undergoes characteristic fragmentation. For aromatic sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the S-C bond of the benzene ring. A notable fragmentation pathway for many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a rearrangement process that results in a unique [M+H-SO₂]⁺ ion. nih.gov The fragmentation pattern provides a structural fingerprint that can be used for identification and confirmation.

For this compound, the expected protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. Subsequent MS/MS analysis would likely reveal key fragment ions resulting from the loss of the ethylamino group, the SO₂ molecule, and cleavage of the aromatic ring.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Description
[M+H]⁺ [M+H - SO₂]⁺ SO₂ Loss of sulfur dioxide
[M+H]⁺ [M+H - C₂H₅NH₂]⁺ C₂H₅NH₂ Loss of the ethylamine (B1201723) group
[M+H]⁺ [C₆H₆N₂O₂S]⁺ C₂H₅N Cleavage of the S-N bond

This table is predictive and based on common fragmentation patterns of aromatic sulfonamides. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. This hyphenated technique is indispensable for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples. bingol.edu.tr

The chromatographic step separates the target compound from impurities, starting materials, and by-products. Reversed-phase HPLC using a C18 column with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly employed for sulfonamide analysis. nih.gov

Following separation, the eluent is introduced into the mass spectrometer. The high sensitivity of modern MS detectors, such as triple quadrupole or high-resolution Orbitrap systems, allows for trace detection and quantification at very low levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. rsc.orgnih.gov The limits of detection (LOD) and quantification (LOQ) for sulfonamides in various samples have been reported to be as low as 0.01–0.28 μg kg⁻¹ and 0.02–0.45 μg kg⁻¹, respectively. nih.govrsc.org

Table 2: Typical LC-MS Parameters for Sulfonamide Analysis

Parameter Typical Setting
Chromatography
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient
Flow Rate 0.2 - 0.4 mL/min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Selected Reaction Monitoring (SRM) or Full Scan
Precursor Ion [M+H]⁺

These parameters are representative and may require optimization for specific applications. bingol.edu.trusda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying compounds. However, its application to molecules like this compound is challenging due to the compound's polarity and low volatility, which stem from the presence of amino and sulfonamide functional groups. Direct injection into a GC system would likely lead to thermal degradation and poor chromatographic performance.

To overcome these limitations, derivatization is typically required to convert the polar N-H groups into less polar, more volatile moieties. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents. This chemical modification increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis. While less common than LC-MS for sulfonamide analysis, GC-MS can be a valuable tool, particularly for identifying volatile derivatives or impurities. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding the physical properties of a drug substance, such as its stability, solubility, and bioavailability.

Single Crystal X-ray Diffraction provides an unambiguous determination of the molecular and crystal structure of a compound. By diffracting X-rays off a single, well-ordered crystal, a three-dimensional map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.

This analysis yields a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: The identification and characterization of non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern how molecules pack together in the crystal lattice. nih.gov These interactions are critical for the stability of the crystalline form.

For a derivative of this compound, a single crystal XRD study would reveal the conformation of the ethylsulfonamide side chain relative to the diamino-substituted benzene ring and detail the hydrogen bonding network involving the amino and sulfonamide groups.

Table 3: Crystallographic Data Obtainable from Single Crystal XRD

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Z The number of molecules in the unit cell.
Calculated Density The density of the crystal calculated from the crystallographic data.

This table lists the primary parameters determined in a single-crystal X-ray diffraction experiment. ijsr.net

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have significantly different physicochemical properties. acs.orgnih.gov Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline forms. creative-biostructure.com

In PXRD, a monochromatic X-ray beam is directed at a powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffraction pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. omicsonline.org

By comparing the PXRD pattern of a sample of this compound to reference patterns, one can:

Identify the specific polymorphic form present.

Detect the presence of other crystalline phases or impurities.

Monitor for phase transformations that may occur during manufacturing or storage due to factors like heat, humidity, or pressure. rigaku.com

Assess the degree of crystallinity of the material.

The study of polymorphism is a critical component of pharmaceutical development, and PXRD is the frontline tool for this investigation. creative-biostructure.comrigaku.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of compounds and for separating components of a mixture. In the context of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable for reaction monitoring and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal method for monitoring the progress of chemical reactions and for determining the purity of the final products. A well-developed and validated HPLC method can provide precise information about the presence of starting materials, intermediates, byproducts, and the final desired compound.

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of sulfonamide derivatives. In a typical setup, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Method Parameters and Findings:

A simple, reliable, and sensitive RP-HPLC method can be developed and validated for the quantitative determination of sulfonamide compounds. wu.ac.th For instance, a method for a structurally related compound, 4-amino benzene sulphonamide, has been established using a YMC-Triart C8 column (250×4.6 mm, 5µm). wu.ac.th The separation is achieved using a gradient elution with a suitable mobile phase at a flow rate of 1.0 mL/min, with detection typically carried out using a UV-visible or a photo-diode array (PDA) detector at a wavelength where the analyte exhibits maximum absorbance, such as 265 nm. wu.ac.th

The retention time of a compound is a key parameter for its identification. In a given HPLC system, a specific compound will have a characteristic retention time under constant conditions. By injecting a standard sample of this compound, its retention time can be determined. During reaction monitoring, the disappearance of the starting material's peak and the appearance and growth of the product's peak can be tracked over time.

For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The presence of any other peaks indicates impurities. The method's accuracy and precision are validated to ensure the reliability of the results. researchgate.net The linearity of the method is established by analyzing a series of standard solutions of known concentrations and plotting a calibration curve.

Below are representative data tables illustrating the type of information obtained from an HPLC analysis for purity assessment.

Table 1: HPLC Method Parameters for Analysis of a Sulfonamide Derivative

ParameterValue
Column YMC-Triart C8 (250×4.6 mm, 5µm)
Mobile Phase Gradient Elution
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 25 °C
Detector PDA at 265 nm
Run Time 40 min
Data adapted from a method for a related sulfonamide compound. wu.ac.th

Table 2: Representative Purity Analysis Data for a Synthesized Batch of a Sulfonamide Derivative

Peak No.Retention Time (min)Peak AreaArea %Identification
14.215000.5Impurity A
28.429550098.5Product
312.130001.0Impurity B
Hypothetical data based on typical HPLC purity analysis.

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. It is widely used in synthetic organic chemistry to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. TLC is an essential tool for screening different reaction conditions and for the preliminary analysis of reaction mixtures before scaling up.

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, which is a thin layer of an adsorbent material (commonly silica (B1680970) gel or alumina) coated onto a flat carrier such as a glass plate or plastic sheet. The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and as it passes the spot, it carries the components of the mixture up the plate at different rates. The separation is based on the differential adsorption of the components onto the stationary phase and their solubility in the mobile phase.

Application in Monitoring Synthesis:

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is taken at regular intervals and spotted on a TLC plate. Alongside the reaction mixture, spots of the starting materials are also applied as references. After developing the plate in an appropriate solvent system, the spots are visualized. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible.

The choice of the eluent (mobile phase) is crucial for achieving good separation. A common solvent system for sulfonamides on silica gel plates is a mixture of a non-polar solvent like chloroform (B151607) and a polar solvent like methanol. The polarity of the solvent system can be adjusted to optimize the separation.

Visualization Techniques:

Since many organic compounds, including sulfonamides, are colorless, a visualization method is required to see the separated spots. A common non-destructive method is to use TLC plates that contain a fluorescent indicator. When the plate is viewed under UV light (typically at 254 nm), the compounds that absorb UV light will appear as dark spots against a fluorescent background.

Alternatively, chemical staining can be used. For compounds with primary amino groups, such as this compound, spraying the plate with a fluorescamine (B152294) solution followed by viewing under UV light (366 nm) can reveal the spots as fluorescent derivatives.

Table 3: Representative TLC Data for Monitoring a Reaction

CompoundRf ValueVisualization
Starting Material 0.75UV (254 nm)
Product (this compound) 0.40UV (254 nm), Fluorescamine
Rf (Retardation factor) values are dependent on the specific TLC plate and solvent system used. The values presented are for illustrative purposes.

Table 4: Common TLC Parameters for Sulfonamide Analysis

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Chloroform/Methanol (e.g., 9:1 v/v)
Visualization UV light (254 nm), Fluorescamine spray
Application Reaction monitoring, Purity screening

Theoretical and Computational Chemistry Studies of 3,4 Diamino N Ethylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting the properties of molecules. nih.gov These methods provide insights into molecular geometry, stability, and spectroscopic features from first principles.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. sci-hub.se By calculating the electronic energy and its gradient, DFT methods can efficiently locate stable structures on the potential energy surface. Common functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G+(d,p) are frequently used to predict bond lengths, bond angles, and dihedral angles of sulfonamide compounds. nih.govsci-hub.semdpi.com

A comprehensive search of scientific databases indicates that no studies employing DFT to determine the optimized geometry or energetics of 3,4-diamino-N-ethylbenzene-1-sulfonamide have been published. Therefore, specific data on its structural parameters and thermodynamic stability derived from DFT calculations are not available.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate solutions to the electronic Schrödinger equation. They are often used as benchmarks for other computational methods. For instance, ab initio calculations can yield precise electronic properties, though at a higher computational cost compared to DFT. researchgate.net

Despite their accuracy, no research articles detailing the application of ab initio methods to determine the high-accuracy electronic structure of this compound could be located.

Analysis of Molecular Reactivity and Stability

Computational chemistry offers powerful tools to analyze the reactivity and stability of molecules by examining various electronic descriptors.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

There are no published studies providing the HOMO-LUMO energies, their spatial distributions, or the resulting energy gap for this compound. Consequently, a quantitative analysis of its reactivity based on FMO theory is not possible at this time.

A hypothetical data table for FMO analysis is presented below to illustrate how such data would be structured. The values are placeholders and not based on actual calculations.

ParameterValue (eV)
EHOMO-5.50
ELUMO-1.20
Energy Gap (ΔE)4.30

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.de It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. wolfram.com Typically, negative potential regions (colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are favorable for nucleophilic attack. researchgate.net MEP maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Specific MEP surface maps for this compound are not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.com This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge transfer from occupied donor orbitals to unoccupied acceptor orbitals. The stabilization energy (E(2)) associated with these interactions provides insight into their significance for molecular stability. walisongo.ac.id

No NBO analysis has been reported for this compound. Therefore, a detailed description of its intramolecular charge transfer and hyperconjugative interactions is not available.

A hypothetical data table for NBO analysis is shown below to demonstrate how stabilization energies for key interactions would be presented. The values are placeholders.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N7σ(S1-O2)2.5
σ(C3-C4)π(C1-C6)1.8

Conformational Analysis and Dynamics

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility. For a molecule like this compound, with several rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. Identifying the most stable conformers is key to predicting the molecule's predominant shapes.

Potential energy surface (PES) scans are a powerful computational tool used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles and calculating the corresponding energy, a PES map can be generated. This map reveals the energy minima, which correspond to stable conformers, and the energy barriers between them.

For this compound, key dihedral angles for a PES scan would include the C-S-N-C bond of the sulfonamide group and the C-C-N-H bonds of the amino groups. The scan helps in identifying the most energetically favorable orientations of the ethyl group and the amino groups relative to the benzene (B151609) ring. Such "relaxed" scans, where all other geometric parameters are optimized at each step, provide a detailed picture of the molecule's flexibility and the relative stability of its conformers. q-chem.com

Illustrative Data: The following table presents hypothetical energy values for a PES scan around the S-N bond of this compound, illustrating how different conformers are identified.

Dihedral Angle (C-S-N-C) (°)Relative Energy (kcal/mol)Conformer Type
05.2Eclipsed (High Energy)
600.0Staggered (Global Minimum)
1204.8Eclipsed (High Energy)
1801.5Staggered (Local Minimum)
2404.8Eclipsed (High Energy)
3000.0Staggered (Global Minimum)

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. mdpi.com

MD simulations can be used to study the stability of the conformers identified through PES scans in a simulated physiological environment (e.g., in water). Furthermore, these simulations provide insights into intermolecular interactions, such as hydrogen bonding between the amino and sulfonamide groups of one molecule and surrounding solvent molecules or other solute molecules. nih.gov The sustained stability of specific conformations throughout an MD simulation can provide evidence for their prevalence in a real-world system. nih.gov

Illustrative Data: The following table shows hypothetical root-mean-square deviation (RMSD) values from an MD simulation of the most stable conformer of this compound, indicating its structural stability over time.

Simulation Time (ns)RMSD (Å)
00.00
101.25
201.35
301.30
401.40
501.38

Intermolecular Interactions and Crystal Packing Phenomena

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this arrangement, or crystal packing, is governed by intermolecular interactions. Understanding these interactions is crucial for predicting the crystal structure and properties of the solid material.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis allows for the identification of close contacts between neighboring molecules and the characterization of their nature (e.g., hydrogen bonds, van der Waals forces).

Illustrative Data: The following table provides a hypothetical breakdown of intermolecular contacts for this compound as would be determined by a Hirshfeld surface analysis.

Contact TypeContribution (%)
H···H45.5
O···H / H···O28.2
N···H / H···N15.8
C···H / H···C8.5
Other2.0

Void space analysis is a computational technique that identifies and quantifies the empty spaces, or voids, within a crystal lattice. The size, shape, and distribution of these voids can influence the physical properties of the crystal, such as its density and ability to accommodate guest molecules. The calculation of void volume can provide an indication of the efficiency of the crystal packing. nih.gov For a given crystal structure, a lower percentage of void space generally suggests more efficient packing.

Illustrative Data: This table presents hypothetical results from a void space analysis of a predicted crystal structure for this compound.

ParameterValue
Unit Cell Volume (ų)1250
Molecular Volume (ų)1080
Void Volume (ų)170
Percentage of Void Space13.6%

Prediction of Spectroscopic Parameters and Optical Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure.

For this compound, DFT calculations can be employed to predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis absorption spectra). The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of the S=O and N-H bonds. mdpi.com Similarly, predicted NMR chemical shifts for the hydrogen and carbon atoms can be compared with experimental data to confirm the molecular structure. mdpi.com Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, providing information about the electronic excitations and the optical properties of the molecule. researchgate.net

Illustrative Data: The following table shows a selection of hypothetical, computationally predicted spectroscopic data for this compound.

Spectroscopic ParameterPredicted ValueAssignment
IR Frequency (cm⁻¹)3450, 3360N-H stretching (amino groups)
IR Frequency (cm⁻¹)1325, 1150SO₂ asymmetric & symmetric stretching
¹H NMR Chemical Shift (ppm)7.2-7.8Aromatic protons
¹³C NMR Chemical Shift (ppm)115-150Aromatic carbons
UV-Vis λmax (nm)295π → π* transition

Simulated Vibrational and Electronic Spectra

Computational methods, particularly DFT, are widely used to simulate the vibrational spectra (FT-IR and Raman) of molecules. kau.edu.saresearchgate.net For a molecule like this compound, these simulations begin with the optimization of its molecular geometry to find the most stable conformation. Following this, vibrational frequency calculations can be performed, typically using a method like B3LYP with a basis set such as 6-311++G(d,p). kau.edu.sadoi.org

The resulting simulated spectra can be used to assign the vibrational modes of the molecule's functional groups. nih.gov For instance, the characteristic stretching and bending vibrations of the amino (-NH2), sulfonamide (-SO2NH-), and ethyl (-CH2CH3) groups can be identified. A detailed interpretation of the infrared and Raman spectra can be achieved by analyzing the potential energy distribution (PED). researchgate.net It is common for the calculated wavenumbers to be scaled by a factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. doi.org

Below is an illustrative table of predicted vibrational frequencies for key functional groups of this compound, based on typical values for similar aromatic sulfonamides.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes, based on computational studies of analogous sulfonamide compounds.

Functional Group Vibrational Mode Calculated Wavenumber (cm⁻¹)
Amino (-NH₂) Symmetric Stretching 3350
Amino (-NH₂) Asymmetric Stretching 3450
Amino (-NH₂) Scissoring 1620
Sulfonamide (-SO₂) Asymmetric Stretching 1330
Sulfonamide (-SO₂) Symmetric Stretching 1160
C-N (Aromatic) Stretching 1300

Time-Dependent DFT (TD-DFT) for Electronic Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules. doi.orgrsc.org This method allows for the simulation of electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), the oscillator strengths (f) of these transitions, and the nature of the molecular orbitals involved. doi.orgresearchgate.net

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's electronic properties and reactivity. kau.edu.sa A smaller energy gap often suggests a higher propensity for intramolecular charge transfer (ICT) upon electronic excitation. In aromatic sulfonamides, transitions are often characterized as π → π* and n → π* in nature. doi.org

The following table provides hypothetical TD-DFT data for the primary electronic transitions of this compound, illustrating the kind of information that can be obtained from such studies.

Table 2: Illustrative TD-DFT Data for Electronic Transitions of this compound This table presents hypothetical data for illustrative purposes, based on computational studies of analogous sulfonamide compounds.

Transition Calculated Excitation Energy (eV) Calculated Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 3.54 350 0.15 HOMO → LUMO
S₀ → S₂ 4.13 300 0.08 HOMO-1 → LUMO

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Response

The non-linear optical (NLO) properties of a molecule describe its response to a strong electromagnetic field, such as that from a laser. Computational methods, particularly DFT, are employed to calculate key NLO parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. uobasrah.edu.iq

For this compound, the presence of electron-donating amino groups and the sulfonamide moiety on the aromatic ring suggests the potential for intramolecular charge transfer, which is a key factor for a high NLO response. researchgate.net Calculations are typically performed using a functional like B3LYP with a suitable basis set. nih.gov The first-order hyperpolarizability (β) is a tensor quantity, and its total magnitude is often reported as a key indicator of second-order NLO activity. mdpi.com The calculated values are often compared to those of a standard NLO material like urea (B33335) for benchmarking. mdpi.com An inverse relationship has often been observed between the first hyperpolarizability and the HOMO-LUMO energy gap. nih.gov

An illustrative table of calculated NLO properties for this compound is provided below, based on values reported for similar organic molecules.

Table 3: Illustrative Calculated Non-Linear Optical Properties of this compound This table presents hypothetical data for illustrative purposes, based on computational studies of analogous sulfonamide compounds.

Property Calculated Value Units
Dipole Moment (μ) 4.5 Debye
Mean Polarizability (α) 25 x 10⁻²⁴ esu

Advanced Applications of 3,4 Diamino N Ethylbenzene 1 Sulfonamide and Its Derivatives in Chemical Research

Role in Materials Science and Engineering

The unique molecular architecture of 3,4-Diamino-N-ethylbenzene-1-sulfonamide, featuring a combination of aromatic, amine, and sulfonamide functional groups, has prompted its investigation in various fields of materials science and engineering. Its potential applications stem from the reactivity of its amino groups and the coordinating properties of its heteroatoms.

Investigation as Corrosion Inhibitors in Acidic Media

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for metals in acidic environments. nih.gov The efficacy of this compound and its derivatives as corrosion inhibitors is attributed to their molecular structure, which facilitates strong adsorption onto metal surfaces. The mechanism of inhibition involves the formation of a protective film that acts as a barrier, reducing the rate of corrosive chemical reactions. mdpi.com

The inhibitor molecules displace water molecules from the metal surface and adsorb via several interaction modes:

Chemisorption: The lone pair electrons on the nitrogen atoms of the two amino groups and the sulfonamide group, as well as the sulfur atom, can coordinate with the vacant d-orbitals of metal atoms (e.g., iron) on the surface. mdpi.com

Physisorption: The protonated amine groups in the acidic medium can be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻).

π-Electron Interactions: The π-electrons of the benzene (B151609) ring can interact with the metal surface, further strengthening the adsorption bond. mdpi.com

This adsorption process covers the active sites on the metal, effectively blocking both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The presence of multiple adsorption centers within the this compound molecule leads to a stable and dense protective layer, resulting in high inhibition efficiency. Studies on related sulfonamide and amine compounds have demonstrated that inhibition efficiency increases with inhibitor concentration. semanticscholar.orgresearchgate.net

Table 1: Key Molecular Features of Sulfonamide-Type Inhibitors and Their Role in Corrosion Inhibition

Molecular Feature Role in Adsorption and Inhibition
Aromatic Ring Provides π-electrons for interaction with the metal surface, increasing surface coverage.
Amino Groups (-NH₂) Act as primary centers for chemisorption through lone pair electron donation to vacant metal orbitals.
Sulfonamide Group (-SO₂NH-) Contains nitrogen, sulfur, and oxygen atoms that serve as additional coordination sites for strong adsorption.

Development as Components in Functional Polymer Systems

Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyamides and polyimides. The 3,4-diamino configuration of this compound makes it a suitable monomer for polymerization reactions, specifically polycondensation.

When reacted with aromatic diacid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride), it can undergo polycondensation to form novel functional aromatic polyamides. In this polymerization, the two amino groups of the diamine react with the acyl chloride groups of the diacid chloride to form amide linkages, creating the polymer backbone. The N-ethylbenzenesulfonamide portion of the monomer remains as a pendant group attached to the main polymer chain.

The incorporation of such bulky and polar pendant groups can significantly modify the properties of the resulting polymer by:

Disrupting chain packing and reducing intermolecular hydrogen bonding, which can improve solubility in common organic solvents.

Increasing the amorphous nature of the polymer.

Enhancing thermal stability due to the aromatic and sulfonamide moieties.

These modified properties are highly desirable for creating processable, high-performance materials for applications in films, coatings, and advanced composites. Research on polymers derived from other functionalized diamines has shown that the introduction of pendant groups is a key strategy for tuning polymer characteristics. researchgate.net

Table 2: Predicted Properties of Polyamides Derived from this compound

Property Influence of the Sulfonamide Pendant Group
Solubility Expected to be enhanced in organic solvents due to reduced chain symmetry and packing.
Thermal Stability The aromatic backbone and sulfonamide group are expected to impart high thermal and thermo-oxidative stability.
Glass Transition Temp. (Tg) Likely to be high, characteristic of aromatic polyamides, but may be modified by the flexible ethyl group.

| Mechanical Properties | Expected to form tough and durable films, a hallmark of aromatic polyamides. |

Exploration as Potential Photosensitizers in Energy Conversion Devices

Photosensitizers are molecules that absorb light and transfer the energy to another molecule, initiating a photochemical process. nih.gov This principle is central to photodynamic therapy (PDT) and the operation of dye-sensitized solar cells (DSSCs). An effective photosensitizer must possess a strong absorption in the visible or near-infrared spectrum and a long-lived excited triplet state. nih.govnih.gov

Typical photosensitizers are dyes with extensive π-conjugated systems, such as porphyrins, phthalocyanines, and various N-heterocyclic compounds. nih.govmdpi.com These large conjugated systems are responsible for their strong light absorption properties.

While this compound itself does not possess the extended π-conjugation necessary to function as a photosensitizer in the visible spectrum, its reactive diamino groups make it a valuable precursor for synthesizing more complex chromophoric systems. It can be used as a building block to create larger, conjugated molecules, such as azo dyes or N-heterocyclic systems, which may exhibit photosensitizing properties. The development of photosensitizers often involves functionalizing a core chromophore with various groups to tune its photophysical and chemical properties, and the sulfonamide moiety could serve as such a functional group. mdpi.com

Contributions to Synthetic Methodology and Reagent Development

The reactivity of the functional groups in this compound makes it a versatile chemical intermediate and a candidate for ligand development in catalysis.

Utilization as Chemical Intermediates in Complex Organic Synthesis

The ortho-phenylenediamine moiety (two amino groups on adjacent carbons of the benzene ring) is a classic and highly useful synthon in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The 3,4-diamino arrangement in this compound allows it to serve as a direct precursor to a range of substituted benzimidazoles, which are important scaffolds in medicinal chemistry.

The synthesis involves the condensation of the diamine with various reagents:

Reaction with Aldehydes: Condensation with an aldehyde, followed by oxidative cyclization, yields a 2-substituted benzimidazole (B57391).

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid at high temperatures or with a coupling agent leads to the formation of a 2-substituted benzimidazole.

Reaction with Isothiocyanates: Reaction with an isothiocyanate produces a benzimidazole-2-thione derivative.

The resulting benzimidazole ring will bear the N-ethylsulfonamide group at the 5- (or 6-) position, providing a route to novel, functionalized heterocyclic systems for further chemical exploration or biological screening. The ability to readily form such heterocyclic structures makes it a valuable intermediate for creating libraries of complex organic molecules. beilstein-journals.org

Exploration as Ligands in Catalytic Systems

The nitrogen and sulfur atoms within this compound possess lone pairs of electrons, making the molecule a potential chelating ligand for transition metal ions. The two adjacent amino groups can act as a bidentate N,N-donor, binding to a metal center to form a stable five-membered ring.

Furthermore, the diamine can be easily converted into more complex ligands, such as Schiff base ligands, through condensation with aldehydes or ketones. The resulting Schiff base ligands often exhibit enhanced coordinating ability and can stabilize a wide variety of metal ions in different oxidation states. royalliteglobal.com Metal complexes derived from ligands containing sulfonamide and amine functionalities have been widely studied. nih.gov

The coordination of metal ions such as Co(II), Ni(II), Cu(II), or Pt(II) to ligands derived from this compound could yield catalytically active species. These complexes could be explored as catalysts in various organic transformations, including oxidation, reduction, and cross-coupling reactions. The electronic properties of the metal center, and thus its catalytic activity, can be fine-tuned by modifications to the ligand structure.

Table 3: Potential Metal Complexes with Ligands Derived from this compound

Metal Ion Potential Coordination Geometry Ligand Type
Cu(II) Square Planar or Distorted Octahedral Bidentate (N,N) diamine or Tetradentate Schiff base
Ni(II) Square Planar or Octahedral Bidentate (N,N) diamine or Tetradentate Schiff base
Co(II) Tetrahedral or Octahedral Bidentate (N,N) diamine or Tetradentate Schiff base

| Pt(II) | Square Planar | Bidentate (N,N) diamine |


Application in Multi-component Reaction Architectures

The inherent reactivity of sulfonamide derivatives makes them valuable components in multi-component reactions (MCRs), which are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. This approach is celebrated for its atom economy and stereoselectivity. nih.gov Sulfonamides can serve as crucial building blocks in these reactions. For instance, they are used in three-component reactions with isocyanides and dialkyl acetylenedicarboxylates to generate sulfonamide-conjugated ketenimines. nih.gov

Another notable MCR involves the reaction of aryl diazonium salts with sulfonamides and acetonitrile (B52724) to synthesize N-sulfonyl amidine derivatives. researchgate.net In this process, a nitrilium ion intermediate is generated from the aryldiazonium salt and nitrile, which is then trapped by the sulfonamide nucleophile. researchgate.net These MCRs demonstrate the utility of sulfonamide-containing molecules in creating diverse and complex chemical libraries for further research and development. nih.gov

Coordination Chemistry and Metal Complex Formation

The nitrogen and oxygen atoms within the sulfonamide group, along with the aromatic amino groups, provide excellent donor sites for coordination with metal ions. This has led to extensive research into the formation of metal complexes with sulfonamide-based ligands.

The synthesis of metal complexes with sulfonamide derivatives is typically achieved through straightforward methods. A common procedure involves mixing an ethanolic or aqueous solution of a metal salt, such as copper(II) chloride (CuCl₂) or zinc(II) acetate (B1210297) (Zn(CH₃CO₂)₂), with the sulfonamide ligand. tandfonline.com The reaction mixture is often heated under reflux to facilitate complex formation, leading to the precipitation of the desired product upon cooling. mdpi.com Hydrothermal techniques have also been successfully employed for the synthesis of Zinc(II) complexes. tandfonline.comnih.govtandfonline.com

The resulting complexes exhibit diverse coordination geometries. For example, various copper(II)-sulfonamide complexes have been characterized with distorted square planar or distorted square pyramidal geometries. nih.gov The specific geometry is influenced by the nature of the sulfonamide derivative and any ancillary ligands present in the coordination sphere. nih.gov

Metal IonTypical Synthesis MethodCommon PrecursorsObserved GeometriesReference
Copper (II)Reflux in ethanol/waterCuCl₂·2H₂O, CuSO₄·5H₂ODistorted square planar, Distorted square pyramidal nih.govresearchgate.net
Zinc (II)Hydrothermal, Reflux in ethanolZn(CH₃CO₂)₂·2H₂O, Zn(ClO₄)₂Three-coordinate, Four-coordinate tandfonline.comnih.gov

The interaction between sulfonamide ligands and metal ions has been a subject of detailed investigation. In many zinc(II) complexes, the sulfonamide acts as a bidentate ligand, coordinating through a nitrogen atom of the heterocyclic ring (if present) and an oxygen atom from the sulfonyl group. nih.gov This chelation creates a stable ring structure. The amino groups on the benzene ring of this compound can also participate in coordination, potentially leading to tetradentate binding modes in certain complexes. researchgate.net

FactorInfluence on StabilityExample/TrendReference
Nature of Metal IonStability varies with the metal.Irving-Williams Series: Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) dalalinstitute.com
Metal Ion ChargeHigher charge increases stability.Fe(III) complexes are generally more stable than Fe(II) complexes. dalalinstitute.com
Metal Ion SizeSmaller size increases stability.For alkaline earth metals: Be(II) > Mg(II) > Ca(II) dalalinstitute.com
Ligand BasicityMore basic ligands form more stable complexes.Complexes with ligands containing electron-donating groups are more stable.
Chelate EffectPolydentate (chelating) ligands form more stable complexes than monodentate ligands.Bidentate sulfonamide binding is more stable than monodentate. shodhsagar.com

Specialty Chemical Applications

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of various specialty chemicals.

The presence of two adjacent amino groups (a 1,2-diamine) on the aromatic ring makes this compound an ideal precursor for the synthesis of azo dyes. The process typically involves a diazotization reaction, where one of the amino groups is converted into a highly reactive diazonium salt. This intermediate is then coupled with another aromatic compound (a coupling agent) to form an azo compound (R−N=N−R′), which is the fundamental chromophore responsible for the color of the dye. The sulfonamide group (-SO₂NH-R) acts as an auxochrome, a group that can modify the color intensity and fastness of the dye, as well as improve its solubility.

Sulfonamide derivatives have been extensively investigated for their potential use in agriculture. Novel sulfonamide compounds have been developed that exhibit significant pesticidal action, functioning as the active ingredient in agrohorticultural insecticides. google.com These compounds have been found to be effective in small doses against pests that may have developed resistance to conventional pesticides. google.com Furthermore, sulfonate derivatives are studied for their ability to easily cross plant cuticles, which enhances their biological activity as insecticides and fungicides for crop protection. nih.gov

Components in Research for Cosmetic Formulations

Research into the application of this compound and its derivatives within cosmetic formulations is an emerging field with limited publicly available data. While the broader class of sulfonamides has established roles in various chemical and pharmaceutical domains, the specific use of this compound in cosmetics is not well-documented in current scientific literature.

However, the chemical structure of this compound suggests potential areas of investigation for cosmetic science, particularly in the realm of hair colorants. Aromatic amines are foundational components in the formulation of oxidative hair dyes. nih.gov These compounds, in the presence of an oxidizing agent, undergo chemical reactions to form larger color molecules that impart a permanent or semi-permanent color to the hair shaft. researchgate.netijsdr.org

The presence of two amino groups on the benzene ring of this compound makes it a theoretical candidate as a "coupler" or "primary intermediate" in hair dye chemistry. The specific positioning of these amino groups, along with the N-ethylbenzenesulfonamide substituent, would influence the final color produced. Research in this area would likely focus on the synthesis of various dyes by diazotizing and coupling with different agents to create a range of colors.

Given the current landscape, the application of this compound in cosmetic formulations remains a prospective area for scientific exploration rather than an established practice.

Research Findings on Related Compounds in Cosmetic Formulations

To provide context, the following table summarizes research findings on compounds with structural similarities to this compound that are used in cosmetic research, particularly in hair dyes.

Compound GroupSpecific Compound ExampleApplication in Cosmetic ResearchResearch Findings
Aromatic Amines p-phenylenediamine (PPD)Primary intermediate in oxidative hair dyesForms a range of colors when combined with various couplers. nih.gov
Diaminotoluenes Toluene-2,5-diaminePrimary intermediate in permanent hair dyesCan produce black, brown, gold, or gray shades. nih.gov
Sulfonamide Dyes N-[4-(4-aryalazo)-phenyl]-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulfonamide derivativesSynthesis of novel dyesA series of dyes were synthesized showing promising dyeing properties on various fibers.

Future Research Directions and Unresolved Challenges for 3,4 Diamino N Ethylbenzene 1 Sulfonamide

Development of Highly Stereoselective Synthetic Routes

A significant unresolved challenge in the chemistry of 3,4-diamino-N-ethylbenzene-1-sulfonamide is the development of synthetic routes that afford high levels of stereocontrol. The molecule itself is achiral, but the introduction of chirality, for instance by modifying the N-ethyl group or through atroposelective synthesis, could open avenues for its use as a chiral ligand or building block.

Future research will likely focus on adapting established methods for asymmetric synthesis to this specific substrate. Key areas of exploration include:

Catalytic Asymmetric Hydroamination: Inspired by methodologies developed for allenes, research could pursue the enantioselective hydroamination of suitable precursors to install a chiral N-alkyl group. acs.org

Chiral Auxiliaries: The use of recoverable and recyclable chiral auxiliaries, such as (-)-quinine, could be investigated to direct the stereoselective formation of sulfinamides, which can then be converted to the target sulfonamide. nih.gov

N-Sulfinyl Imines: A promising strategy involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines. nih.gov Developing a synthetic pathway that incorporates this methodology would be a practical approach to achieving high stereoselectivity.

The primary challenge lies in the functional group tolerance of these stereoselective methods. The presence of the two free amino groups on the benzene (B151609) ring can interfere with many catalytic systems through coordination or side reactions. Therefore, a significant hurdle will be the development of robust protecting group strategies that are compatible with the conditions required for asymmetric induction and can be removed without racemization or degradation of the final product.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique juxtaposition of an ortho-diamine and a sulfonamide group in this compound suggests a rich and largely unexplored reactive landscape. The ortho-amino groups are well-known precursors to a variety of heterocyclic systems.

Future research is expected to delve into the following pathways:

Condensation and Cyclization Reactions: The reaction of the diamino moiety with 1,2-dicarbonyl compounds or carboxylic acid derivatives is a classic route to quinoxalines and benzimidazoles, respectively. researchgate.net A systematic study of these cyclization reactions with a diverse range of electrophiles would yield a library of novel heterocyclic sulfonamides.

[3+3] Cyclizations: Investigating the reactivity of the diamine with α,β-unsaturated carboxylic acid chlorides or similar synthons could lead to the formation of novel six-membered heterocyclic rings. researchgate.net

Polymerization: The diamino functionality makes this compound an ideal candidate as a monomer for the synthesis of high-performance polymers like polybenzimidazoles (PBIs). researchgate.netmdpi.com

A key unresolved challenge is understanding the directing influence of the N-ethylsulfonamide group on the reactivity of the aromatic ring and the amino groups. Its electronic and steric properties could significantly affect the kinetics and regioselectivity of electrophilic substitution and condensation reactions, leading to unexpected products or reactivity patterns that differ from simpler ortho-phenylenediamines.

Integration of Machine Learning and AI in Predictive Chemical Design

The application of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of derivatives and applications of this compound. By leveraging data from structurally similar sulfonamides and diamines, predictive models can be built without the need for extensive initial experimentation. researchgate.netresearchgate.net

Future research in this area should focus on:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing ML models to predict key physicochemical and biological properties. nih.gov For example, models could predict the adsorption characteristics of the molecule on different materials or its potential as an antimicrobial agent. nih.govnih.gov

Reaction Prediction and Optimization: AI algorithms can be trained to predict the outcomes of novel reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways, thus reducing development time and resources.

Materials Discovery: ML can screen virtual libraries of polymers derived from this monomer, predicting properties like thermal stability, conductivity, and membrane performance to identify promising candidates for specific applications. mdpi.com

The primary challenge is the scarcity of specific experimental data for this compound itself. The accuracy of ML models heavily depends on the quality and quantity of training data. nih.gov A "cold start" problem exists, where initial experimental data must be generated to train and validate the predictive models before they can be reliably used for in silico design and discovery.

Potential ML Application Predicted Property Illustrative Model Performance
QSPR Model Polymer Glass Transition Temp.Mean Absolute Error: ±15°C
Classification Model Antimicrobial Activity (High/Low)Accuracy: 92%
Regression Model Adsorption Capacity on BiocharR²: 0.85

This table is illustrative and represents hypothetical performance metrics for potential machine learning models.

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing rational synthetic strategies. The interaction between the two adjacent amino groups can lead to complex pathways, including dimerization and polymerization, that compete with desired transformations. acs.org

Future research will require a synergistic approach combining experimental and computational methods:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate reaction energy profiles, and understand the thermodynamic and kinetic factors governing reactions like cyclization or polymerization. nih.gov

Kinetics Studies: Detailed experimental kinetics studies are needed to determine the rate laws and activation parameters for its key transformations, providing empirical data to validate computational models.

A significant unresolved challenge is mapping the complex reaction network of the ortho-phenylenediamine moiety, especially under oxidative conditions. The formation of radical intermediates can lead to a mixture of dimers and polymers, and elucidating the precise mechanism to selectively favor one product over others remains a difficult task. acs.orgmdpi.com

Investigation of Emerging Applications in Advanced Functional Materials

The bifunctional nature of this compound makes it a highly promising building block for a new generation of advanced functional materials. The diamine portion provides a reactive handle for polymerization and scaffold construction, while the sulfonamide group can impart specific properties like improved solubility, thermal stability, or ion-conductivity.

Key future applications to be investigated include:

High-Performance Polymers: The most direct application is as a monomer for synthesizing sulfonated polybenzimidazoles (sPBIs). researchgate.netresearchgate.net These materials are sought after for high-temperature proton-exchange membranes (PEMs) in fuel cells, where the sulfonic acid group facilitates proton transport. The N-ethyl group could further modify properties like solubility and processability.

Sensing and Recognition: Ortho-phenylenediamine-based structures can form macrocycles and open-chain receptors capable of selectively binding and sensing anions and biologically important molecules like ATP. nih.gov The sulfonamide group could be used to tune the electronic properties and binding affinities of such sensors.

Conductive Polymers: Oxidative polymerization of the diamine moiety could lead to the formation of conductive polymers. The sulfonamide group would act as a functional dopant, influencing the polymer's electronic properties, processability, and environmental stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.